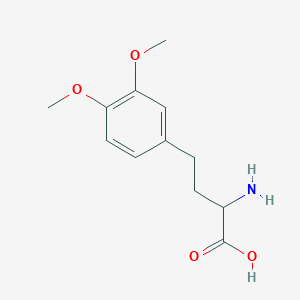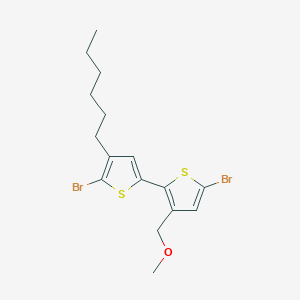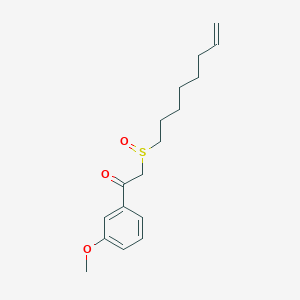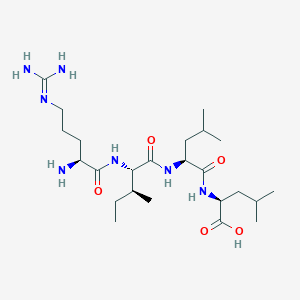![molecular formula C13H9Cl2NO3S2 B14183474 2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide CAS No. 918635-19-5](/img/structure/B14183474.png)
2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a thiophene ring attached via an ethenesulfonyl group.
Preparation Methods
The synthesis of 2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide typically involves the condensation of 2,4-dichlorobenzoyl chloride with 2-(thiophen-3-yl)ethenesulfonamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Chemical Reactions Analysis
2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Scientific Research Applications
2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide can be compared with other similar compounds, such as:
2,4-Dichloro-N-(1,1-dioxo-tetrahydro-thiophen-3-yl)-benzamide: This compound has a similar structure but with a different substituent on the thiophene ring.
2,4-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: This compound features a benzodioxin ring instead of a thiophene ring.
N-(1,1-dioxo-tetrahydro-thiophen-3-yl)-4-nitro-benzamide: This compound has a nitro group on the benzene ring, which can alter its chemical and biological properties.
Properties
CAS No. |
918635-19-5 |
|---|---|
Molecular Formula |
C13H9Cl2NO3S2 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
2,4-dichloro-N-(2-thiophen-3-ylethenylsulfonyl)benzamide |
InChI |
InChI=1S/C13H9Cl2NO3S2/c14-10-1-2-11(12(15)7-10)13(17)16-21(18,19)6-4-9-3-5-20-8-9/h1-8H,(H,16,17) |
InChI Key |
RVYIQMUHCLUKMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NS(=O)(=O)C=CC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran](/img/structure/B14183405.png)
![4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline](/img/structure/B14183407.png)
![3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B14183410.png)
![9-Chloro-4-(1-methyl-1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B14183414.png)
![1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B14183420.png)

![3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde](/img/structure/B14183440.png)
![(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine](/img/structure/B14183452.png)


![Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane](/img/structure/B14183467.png)
